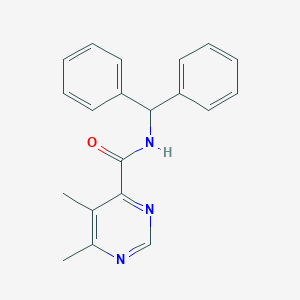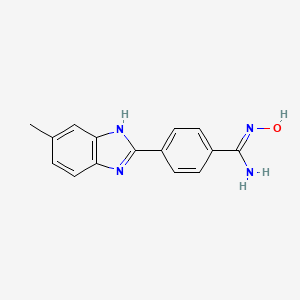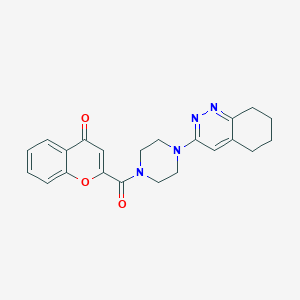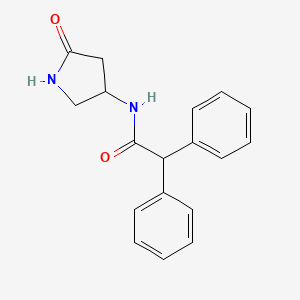![molecular formula C22H25N3O2 B2999317 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1787914-59-3](/img/structure/B2999317.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound has been reported to have potent activities against FGFR1, 2, and 3 . It has been studied for its potential in cancer therapy, particularly in inhibiting the growth of breast cancer cells .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves several steps . The deprotection of the SEM group of compound 5 was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be analyzed using various techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives are complex and require careful analysis . The yield of the reaction was reported to be 76% .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using various techniques . For example, the ATR-FTIR spectrum can provide information about the functional groups present in the compound .科学的研究の応用
Synthesis Methodologies
Research in the synthesis of complex heterocyclic compounds includes the development of novel methodologies for the functionalization and cyclization of carboxamides. For example, studies have shown the conversion of carboxylic acids into corresponding carboxamides through reactions with various amines, leading to the formation of diverse heterocyclic derivatives. These methodologies are crucial for the synthesis of compounds with potential applications in pharmaceuticals and materials science. The work by İ. Yıldırım, F. Kandemirli, and E. Demir on the functionalization reactions of certain carboxylic acids is a testament to the ongoing efforts in refining synthesis techniques (Yıldırım et al., 2005).
Biological Evaluation
Another important area of research involves the biological evaluation of novel compounds for their potential therapeutic effects. Compounds similar to the specified chemical structure have been synthesized and assessed for their anticancer and anti-inflammatory activities. For instance, the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the therapeutic potential of these compounds (Rahmouni et al., 2016).
Chemical Interactions
The interaction of complex compounds with biological targets is another crucial aspect of scientific research. Studies on the molecular interaction of antagonists with cannabinoid receptors, for example, shed light on the potential medicinal applications of these compounds. Such research contributes to our understanding of how these molecules interact with biological systems at the molecular level (Shim et al., 2002).
作用機序
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
The compound acts as a potent inhibitor of FGFRs . It binds to these receptors, preventing their activation and subsequent signal transduction . This inhibition disrupts the normal functioning of the FGFR signaling pathway, which can lead to changes in cellular processes such as cell proliferation and migration .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s inhibitory action on FGFRs disrupts these pathways, affecting their downstream effects .
Pharmacokinetics
This characteristic is generally beneficial for bioavailability, as compounds with lower molecular weights are often more readily absorbed and distributed throughout the body .
Result of Action
In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These effects are likely due to the compound’s disruption of the FGFR signaling pathway and its downstream effects .
生化学分析
Biochemical Properties
The compound interacts with the Fibroblast Growth Factor Receptor (FGFR) family, which plays an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Cellular Effects
In vitro, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
特性
IUPAC Name |
4-phenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21(22(10-16-27-17-11-22)19-7-2-1-3-8-19)24-13-5-14-25-15-9-18-6-4-12-23-20(18)25/h1-4,6-9,12,15H,5,10-11,13-14,16-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNVSCWLPSLUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide](/img/structure/B2999234.png)
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride](/img/no-structure.png)
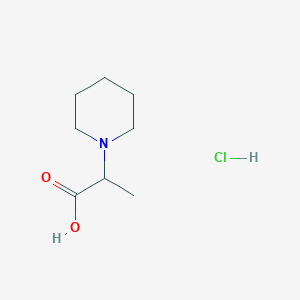

![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B2999238.png)
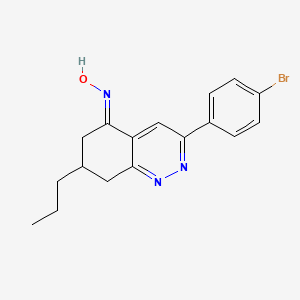
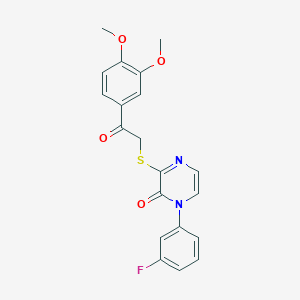
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999242.png)
![2-[(4-Amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone](/img/structure/B2999244.png)
